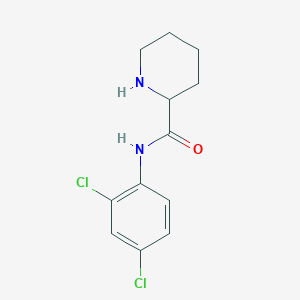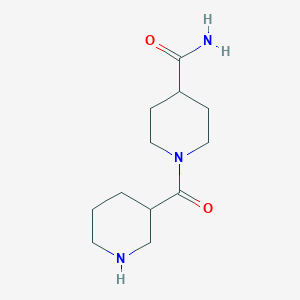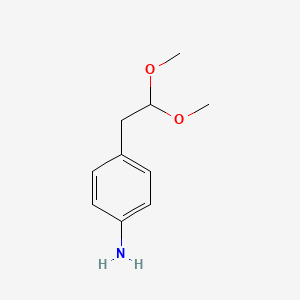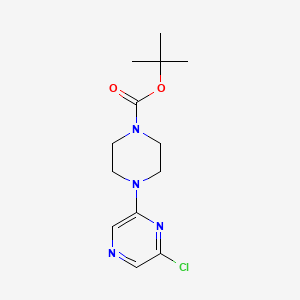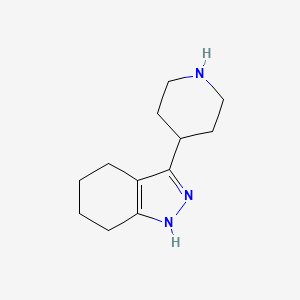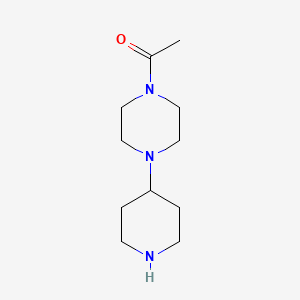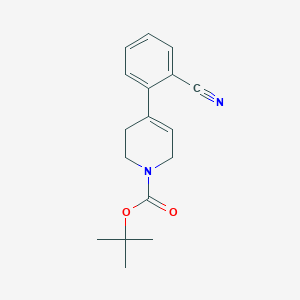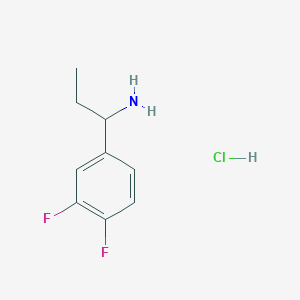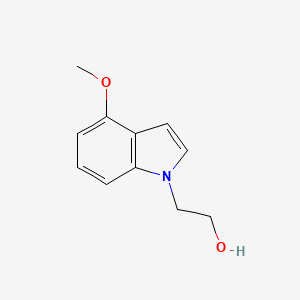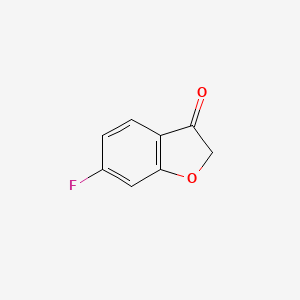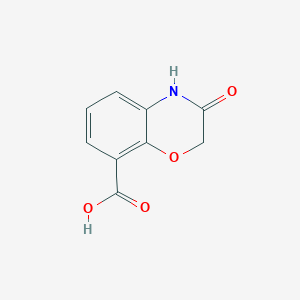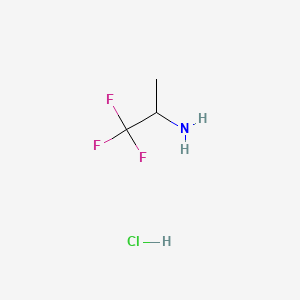
(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Synthesis of Fluvoxamine Maleate
- Scientific Field : Organic Chemistry .
- Application Summary : The compound 5-methoxy-1-(4-trifluoromethyl phenyl)pentanone, which is structurally similar to your compound, is used as a key intermediate in the synthesis of fluvoxamine maleate, a medication used to treat depression .
- Methods of Application : The process includes four steps: 1. Preparing p-trifluoromethyl benzoyl chloride with p-trifluoromethyl benzoic acid and thionyl chloride through chlorination; 2. Preparing 1-halo-4-methoxyl butane; 3. Preparing Grignard reagent through reaction of 1-halo-4-methoxyl butane and metal Mg; 4. Preparing 5-methoxyl-1-(4-trifluoromehyl phenyl) pentanone through reaction of p-trifluoromethyl benzoyl chloride and the Grignard reagent .
- Results or Outcomes : The process has the features of facile material, low cost, short reaction period, high efficiency and environment friendship .
Corrosion Inhibition
- Scientific Field : Materials Science .
- Application Summary : A structurally similar compound, 2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine (MPPOE), has been investigated for its potential as a non-toxic corrosion inhibitor .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes were not detailed in the available resources .
Fluvoxamine Intermediate
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : The compound 5-methoxy-1-(4-trifluoromethyl phenyl)pentanone, which is structurally similar to your compound, is used as an intermediate in the synthesis of fluvoxamine, a medication used to treat depression .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes were not detailed in the available resources .
Fluvoxamine Intermediate
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : The compound 5-methoxy-1-(4-trifluoromethyl phenyl)pentanone, which is structurally similar to your compound, is used as an intermediate in the synthesis of fluvoxamine, a medication used to treat depression .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes were not detailed in the available resources .
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards associated with it.
Orientations Futures
This involves predicting or suggesting future research directions based on the current understanding of the compound.
Please note that the availability of this information depends on how well-studied the compound is. For novel or less-studied compounds, some of this information might not be available. If you have a specific compound that is well-studied and you want information on it, please provide the name or structure of the compound.
Propriétés
IUPAC Name |
(NZ)-N-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-19-9-3-2-4-12(17-18)10-5-7-11(8-6-10)13(14,15)16/h5-8,18H,2-4,9H2,1H3/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCRPPVSQRFBKJ-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NO)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N/O)/C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594082 | |
| Record name | N-{(1Z)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine | |
CAS RN |
61747-22-6 | |
| Record name | N-{(1Z)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



